(4-(3-Morpholinopropoxy)phenyl)boronic acid
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Overview
Description
(4-(3-Morpholinopropoxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a morpholinopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3-Morpholinopropoxy)phenyl)boronic acid typically involves the reaction of 4-bromophenol with 3-chloropropylmorpholine to form the intermediate 4-(3-morpholinopropoxy)phenol. This intermediate is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron to yield the desired boronic acid compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(4-(3-Morpholinopropoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The morpholinopropoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of 4-(3-morpholinopropoxy)phenol.
Substitution: Formation of substituted morpholinopropoxy derivatives.
Scientific Research Applications
(4-(3-Morpholinopropoxy)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a protease inhibitor and in the development of enzyme inhibitors.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of (4-(3-Morpholinopropoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and sensors . The morpholinopropoxy group enhances the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
(3-Fluoro-4-(3-morpholinopropoxy)phenyl)boronic acid: Similar structure with a fluorine substitution on the phenyl ring.
4-(3-Morpholinopropoxy)phenylboronic acid, pinacol ester: A pinacol ester derivative of the compound.
Uniqueness
(4-(3-Morpholinopropoxy)phenyl)boronic acid is unique due to its combination of a boronic acid group and a morpholinopropoxy group, which provides a balance of reactivity and solubility. This makes it particularly useful in applications requiring both chemical versatility and biological compatibility .
Properties
Molecular Formula |
C13H20BNO4 |
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Molecular Weight |
265.12 g/mol |
IUPAC Name |
[4-(3-morpholin-4-ylpropoxy)phenyl]boronic acid |
InChI |
InChI=1S/C13H20BNO4/c16-14(17)12-2-4-13(5-3-12)19-9-1-6-15-7-10-18-11-8-15/h2-5,16-17H,1,6-11H2 |
InChI Key |
QYDWVVHYTUPKHZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCN2CCOCC2)(O)O |
Origin of Product |
United States |
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